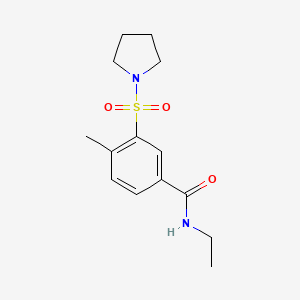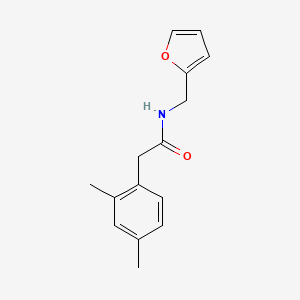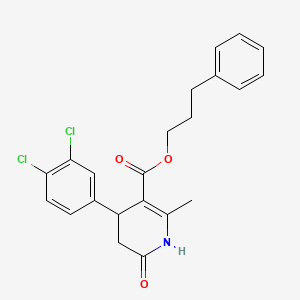![molecular formula C16H20N2O5 B5477449 methyl N-[3-(3-nitrophenyl)acryloyl]leucinate](/img/structure/B5477449.png)
methyl N-[3-(3-nitrophenyl)acryloyl]leucinate
カタログ番号:
B5477449
分子量:
320.34 g/mol
InChIキー:
BSJWLQOIARYWRE-BQYQJAHWSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl N-[3-(3-nitrophenyl)acryloyl]leucinate” is a complex organic compound. It is a type of (meth)acrylate, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The compound contains a nitrophenyl group, an acryloyl group, and a leucinate group .
Synthesis Analysis
The synthesis of (meth)acrylates, such as “this compound”, often involves the reaction of (meth)acryloyl chloride with alcohols in the presence of a catalyst like triethyl amine . This reaction can result in excellent conversions of alcohols to their corresponding esters within a short time . The synthesis of various (meth)acrylates, including biobased terpenyl acrylates, has been demonstrated .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a nitrophenyl group, an acryloyl group, and a leucinate group . The exact molecular structure would need to be determined through advanced analytical techniques.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. In general, (meth)acrylates can undergo a variety of reactions, including polymerization and various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, (meth)acrylates tend to have high reactivity and can be unstable under certain conditions .作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 4-methyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-11(2)9-14(16(20)23-3)17-15(19)8-7-12-5-4-6-13(10-12)18(21)22/h4-8,10-11,14H,9H2,1-3H3,(H,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJWLQOIARYWRE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-ethyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
Cat. No.: B5477366
CAS No.:
1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-...
Cat. No.: B5477371
CAS No.:
2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]py...
Cat. No.: B5477373
CAS No.:
3-[(isopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic ...
Cat. No.: B5477389
CAS No.:

![1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-N-ethyl-3-pyrrolidinecarboxamide dihydrochloride](/img/structure/B5477371.png)
![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5477373.png)
![3-[(isopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5477389.png)
![[2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl]urea](/img/structure/B5477395.png)
![N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B5477425.png)
![4-{[4-(3,5-dimethylphenyl)-3-oxo-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5477431.png)

![3-[2-(2-fluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5477440.png)

![N-[(3-ethoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5477446.png)
![5-[(3-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5477454.png)
![1'-[(2-isopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5477464.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5477477.png)
